N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide
Overview
Description
N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an electrophilic reagent to form the azepane ring.
Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a suitable phenyl halide with the azepane ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the azepane derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity and selectivity for these targets. The azepane ring can contribute to the compound’s overall three-dimensional structure, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)azepane-1-carboxamide
- N-(4-fluorophenyl)azepane-1-carboxamide
- N-(4-bromophenyl)azepane-1-carboxamide
Uniqueness
N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s chemical stability, lipophilicity, and biological activity compared to similar compounds with only one substituent.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)azepane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-10-5-6-12(11(15)9-10)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVQUFQUGQYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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